REACTION_CXSMILES
|
[C:1]12[C:11](=[O:12])[NH:10][C:8](=[O:9])[NH:7][C:2]=1[NH:3][C:4]([NH:6]2)=[O:5].[O:13]=[O:14]>O>[OH:13][OH:14].[CH:2]1([NH:7][C:8]([NH2:10])=[O:9])[NH:3][C:4](=[O:5])[NH:6][C:1]1=[O:13].[C:11](=[O:12])=[O:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12=C(NC(=O)N1)NC(=O)NC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12=C(NC(=O)N1)NC(=O)NC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OO
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C(=O)NC(=O)N1)NC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]12[C:11](=[O:12])[NH:10][C:8](=[O:9])[NH:7][C:2]=1[NH:3][C:4]([NH:6]2)=[O:5].[O:13]=[O:14]>O>[OH:13][OH:14].[CH:2]1([NH:7][C:8]([NH2:10])=[O:9])[NH:3][C:4](=[O:5])[NH:6][C:1]1=[O:13].[C:11](=[O:12])=[O:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12=C(NC(=O)N1)NC(=O)NC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12=C(NC(=O)N1)NC(=O)NC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OO
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C(=O)NC(=O)N1)NC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]12[C:11](=[O:12])[NH:10][C:8](=[O:9])[NH:7][C:2]=1[NH:3][C:4]([NH:6]2)=[O:5].[O:13]=[O:14]>O>[OH:13][OH:14].[CH:2]1([NH:7][C:8]([NH2:10])=[O:9])[NH:3][C:4](=[O:5])[NH:6][C:1]1=[O:13].[C:11](=[O:12])=[O:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12=C(NC(=O)N1)NC(=O)NC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12=C(NC(=O)N1)NC(=O)NC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OO
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C(=O)NC(=O)N1)NC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |